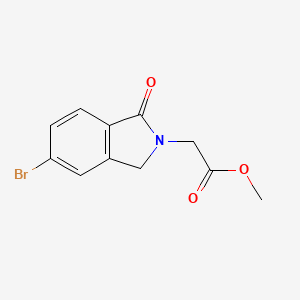
METHYL 3-AMINO-2,2-DIMETHYL-4-(P-METHOXYPHENYL)-BUTYRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methoxyphenyl group, and a butyrate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-methoxybenzaldehyde, isobutyraldehyde, and methylamine.
Condensation Reaction: The p-methoxybenzaldehyde undergoes a condensation reaction with isobutyraldehyde in the presence of a base catalyst to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using methylamine under controlled conditions to introduce the amino group.
Esterification: Finally, the resulting compound is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production.
化学反応の分析
Types of Reactions
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学的研究の応用
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methoxyphenyl group may interact with aromatic residues in proteins, influencing their function.
類似化合物との比較
Similar Compounds
Methyl 3-amino-2,2-dimethyl-4-phenyl-butyrate: Lacks the methoxy group on the phenyl ring.
Methyl 3-amino-2,2-dimethyl-4-(p-hydroxyphenyl)-butyrate: Contains a hydroxy group instead of a methoxy group.
Methyl 3-amino-2,2-dimethyl-4-(p-chlorophenyl)-butyrate: Contains a chloro group instead of a methoxy group.
Uniqueness
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
methyl 3-amino-4-(4-methoxyphenyl)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,13(16)18-4)12(15)9-10-5-7-11(17-3)8-6-10/h5-8,12H,9,15H2,1-4H3 |
InChIキー |
KFAQETCQBMUQHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(CC1=CC=C(C=C1)OC)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]hexanamide](/img/structure/B8320404.png)
![5-[6-(Difluoromethyl)-3-pyridyl]-4-methyl-1H-imidazol-2-amine](/img/structure/B8320418.png)
![4-Hydroxy-3-[(2-phenylethyl)thio]-6-[3-(phenylmethoxy)phenyl]-2H-pyran-2-one](/img/structure/B8320424.png)
